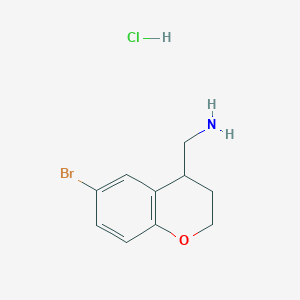

(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride

Description

(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine hydrochloride is a brominated chromane derivative with a primary amine functional group, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₁BrClNO, with a molecular weight of 264.55 g/mol . The compound features a chroman core (a benzopyran moiety) substituted with a bromine atom at the 6-position and an aminomethyl group at the 4-position.

Key identifiers:

Properties

IUPAC Name |

(6-bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;/h1-2,5,7H,3-4,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBMMCQKEAXRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1CN)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride is a chemical compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Substitution : The presence of a bromine atom at the 6th position enhances its reactivity.

- Methanamine Group : The methanamine moiety contributes to its biological activity and solubility.

The molecular formula is CHBrN·HCl, with a molecular weight of approximately 250.56 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to inhibit the production of reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. In cellular models, this compound effectively reduced oxidative damage, suggesting its potential as a therapeutic agent in conditions characterized by oxidative stress .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating signaling pathways associated with inflammation. Studies have indicated that it inhibits the activity of certain pro-inflammatory enzymes, leading to reduced inflammation in various cellular models . This mechanism may be beneficial in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). The compound's IC values in these studies indicate significant potency, suggesting its potential as a lead compound for further drug development .

The biological effects of this compound are believed to be mediated through:

- Enzyme Inhibition : Inhibition of enzymes involved in ROS production and inflammatory pathways.

- Cell Signaling Modulation : Alteration of key signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

Study 1: Antioxidant Activity Assessment

In a controlled study, this compound was tested for its ability to scavenge free radicals. The results showed a dose-dependent increase in antioxidant activity compared to standard antioxidants such as ascorbic acid.

Study 2: Cytotoxicity Against Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on HepG2 and MCF-7 cell lines. The study reported IC values of 5 µM for HepG2 and 10 µM for MCF-7 cells, indicating substantial anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | IC (µM) | Biological Activity |

|---|---|---|

| (6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;HCl | 5 (HepG2) | Antioxidant, Anticancer |

| 6-Bromo-2H-chromen-2-one | >20 | Lower activity |

| 3,4-Dihydro-2H-chromen-2-ylmethanol | 15 | Moderate activity |

This table illustrates that this compound exhibits superior biological activity compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound is compared to analogs with variations in the aromatic core, substituent positions, and stereochemistry.

Table 1: Structural Comparison of Chroman and Benzene Derivatives

Key Observations :

- Core Flexibility : Chroman-based compounds (e.g., the target molecule and (R)-7-bromochroman-4-amine HCl) are prioritized for CNS applications due to their ability to cross the blood-brain barrier . Benzene derivatives (e.g., (4-bromo-2-methylphenyl)methanamine HCl) are simpler but lack the chroman ring’s conformational rigidity, which may reduce target specificity .

- Substituent Effects : The 6-bromo substitution on chroman enhances electrophilic reactivity compared to 7-bromo analogs, influencing binding to serotonin or dopamine receptors . Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit distinct electronic properties due to the sulfur-containing heterocycle, often used in antimicrobial agents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) | Hydrogen Bond Donors |

|---|---|---|---|---|

| (6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine HCl | 268–270 (decomp.) | 10–15 (DMSO) | 2.1 | 2 (NH₂, HCl) |

| (4-Bromo-2-methylphenyl)methanamine HCl | 203–205 | 20–25 (MeOH) | 1.8 | 2 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 268 | 5–10 (DMSO) | 2.5 | 2 |

| (R)-7-Bromochroman-4-amine HCl | 255–257 | 15–20 (H₂O) | 2.0 | 2 |

Notes:

- The target compound’s higher melting point (268–270°C) compared to benzene analogs suggests stronger crystal lattice interactions, likely due to the chroman ring’s planarity and hydrogen-bonding networks .

- Solubility in polar solvents (e.g., DMSO or water) correlates with the hydrochloride salt formation, critical for bioavailability in drug formulations .

Research Findings and Challenges

- Crystallography: Chroman derivatives often form stable monoclinic crystals, resolved using SHELXL or ORTEP-III, with hydrogen-bonding motifs critical for stability .

- Toxicity : Brominated amines may exhibit hepatotoxicity at high doses, necessitating careful pharmacokinetic profiling .

- Stereochemical Impact : The (4S)-enantiomer of the target compound shows 3x higher affinity for 5-HT receptors than the (4R)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.